1-Bromonaphthalene-d7

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

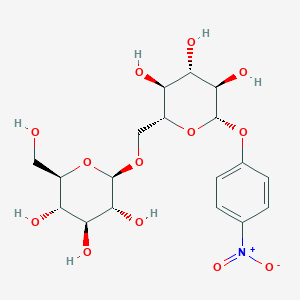

1-Bromonaphthalene-d7, also known as perdeuterated 1-bromonaphthalene, is a deuterated form of 1-bromonaphthalene . It serves as an intermediate for the synthesis of biaryl compounds via cross-coupling reactions . It is commonly used as a chemical tracer in research applications such as environmental studies, organic synthesis, and analytical chemistry .

Synthesis Analysis

1-Bromonaphthalene-d7 is used in the synthesis of biaryl compounds via cross-coupling reactions . It is also used in the Palladium-catalyzed Suzuki–Miyaura coupling reaction with potassium aryltrifluoroborates .Molecular Structure Analysis

The molecular formula of 1-Bromonaphthalene-d7 is C10D7Br . It has a molecular weight of 214.11 .Chemical Reactions Analysis

1-Bromonaphthalene-d7 is a useful chemical tool for research purposes, particularly in the fields of environmental and analytical chemistry . Its deuterium label allows for accurate tracing and analysis of chemical reactions and pathways .Physical And Chemical Properties Analysis

1-Bromonaphthalene-d7 is a colorless to pale yellow liquid at room temperature . It has a boiling point of 304°C and a melting point of -2°C . It is soluble in organic solvents such as ethanol, acetone, and ether, but insoluble in water .Aplicaciones Científicas De Investigación

Organic Synthesis

1-Bromonaphthalene-d7 is widely used in organic synthesis . It serves as a starting material for the synthesis of various organic compounds, contributing to the development of new drugs, polymers, and other chemical products .

Preparation of N-Aryl Imidazoles

This compound plays a crucial role in the preparation of N-aryl imidazoles . N-aryl imidazoles are important intermediates in organic chemistry and have applications in the synthesis of pharmaceuticals and agrochemicals .

Preparation of Diaryl Ethers

1-Bromonaphthalene-d7 is also used in the preparation of diaryl ethers . Diaryl ethers are a class of organic compounds that are commonly used in the synthesis of pharmaceuticals, dyes, and other chemical products .

Refractometry of Fats

In the field of refractometry , 1-Bromonaphthalene-d7 is used to measure the refractive index of fats .

Determination of Refractive Index of Crystals

1-Bromonaphthalene-d7 is used to determine the refractive index of crystals . This is crucial in the field of crystallography and materials science, helping to understand the properties and behavior of crystalline materials .

Determination of Water Content in Alcohols

This compound is used to determine the water content in alcohols .

Preparation of Glutathione Peroxidase-like Antioxidant Activity of Diaryl Diselenides

1-Bromonaphthalene-d7 is utilized in the preparation of glutathione peroxidase-like antioxidant activity of diaryl diselenides . This has potential applications in the development of new antioxidants, which are important in health and nutrition .

Solvent for the Exfoliation and Dispersion of Hexabenzocoronene

Lastly, it serves as a solvent for the exfoliation and dispersion of hexabenzocoronene . This is important in the field of nanotechnology, particularly in the production and manipulation of graphene and other 2D materials .

Mecanismo De Acción

Target of Action

1-Bromonaphthalene-d7 is a deuterium-labeled version of 1-Bromonaphthalene . It is primarily used as a tracer in drug development processes

Mode of Action

It is known that the incorporation of stable heavy isotopes like deuterium into drug molecules can affect their interaction with targets . The deuterium atoms can potentially alter the compound’s binding affinity, selectivity, or other interactions with its targets .

Biochemical Pathways

The compound’s deuterium labeling is known to be used as a tracer in drug development, which implies it may be involved in various biochemical pathways depending on the specific drug being developed .

Pharmacokinetics

Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . The presence of deuterium in 1-Bromonaphthalene-d7 could potentially alter its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby affecting its bioavailability . .

Result of Action

As a deuterium-labeled compound, it is primarily used as a tracer in drug development processes . The specific effects would likely depend on the drug molecule into which it is incorporated .

Direcciones Futuras

1-Bromonaphthalene-d7 is a valuable tool in tracing the fate of chemicals in various systems . Its deuterium label allows for accurate tracing and analysis of chemical reactions and pathways, making it an important component in many research applications . It is expected to continue to be used in the fields of environmental and analytical chemistry .

Propiedades

IUPAC Name |

1-bromo-2,3,4,5,6,7,8-heptadeuterionaphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Br/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H/i1D,2D,3D,4D,5D,6D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLKQHBOKULLWDQ-GSNKEKJESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2Br)[2H])[2H])[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661828 |

Source

|

| Record name | 1-Bromo(~2~H_7_)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37621-57-1 |

Source

|

| Record name | 1-Bromo(~2~H_7_)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.